4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid, with the molecular formula C14H13NO3 and CAS Registry Number 861389-72-2, is an organic compound belonging to the biphenyl family. This compound features an amino group (-NH2), a methoxy group (-OCH3), and a carboxylic acid group (-COOH) attached to a biphenyl structure. Its molecular weight is approximately 243.26 g/mol, making it a relatively low-molecular-weight compound suitable for various applications in medicinal chemistry and organic synthesis .
The chemical reactivity of 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid can be attributed to its functional groups:
These reactions make it versatile for further chemical modifications in synthetic pathways.
Several synthetic routes can be employed to produce 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid:
Each method may vary in efficiency and yield based on reaction conditions and reagents used.
4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid finds potential applications in:
Interaction studies are crucial for understanding how 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid interacts with biological systems. Preliminary studies could focus on:
In vitro and in vivo studies would be essential to explore these interactions comprehensively.
Several compounds share structural similarities with 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid. Here are some comparisons highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-[1,1'-biphenyl]-3-carboxylic acid | Lacks methoxy group | More polar; different solubility characteristics |
| 4-Methoxy-[1,1'-biphenyl]-3-carboxylic acid | Lacks amino group | Potentially less biologically active |
| Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate | Methyl ester instead of carboxylic acid | Different reactivity due to ester functionality |
The presence of both amino and methoxy groups in 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid enhances its potential for diverse